Cas no 2229638-46-2 (1-1-(thian-3-yl)cyclopropylethan-1-ol)

1-1-(Thian-3-yl)cyclopropylethan-1-ol is a chiral cyclopropane derivative featuring a thiane (tetrahydrothiopyran) substituent, which enhances its utility in asymmetric synthesis and pharmaceutical applications. The compound's rigid cyclopropyl ring and sulfur-containing heterocycle contribute to its unique steric and electronic properties, making it a valuable intermediate in the development of bioactive molecules. Its structural complexity allows for precise stereochemical control in synthetic pathways, particularly in the construction of constrained analogs for medicinal chemistry. The hydroxyl group provides a functional handle for further derivatization, enabling diverse modifications. This compound is well-suited for research in drug discovery, agrochemicals, and materials science due to its stability and synthetic versatility.
1-1-(thian-3-yl)cyclopropylethan-1-ol structure
2229638-46-2 structure
Product name:1-1-(thian-3-yl)cyclopropylethan-1-ol
CAS No:2229638-46-2
MF:C10H18OS
Molecular Weight:186.314321994781
CID:6342179
PubChem ID:165682691

1-1-(thian-3-yl)cyclopropylethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-1-(thian-3-yl)cyclopropylethan-1-ol
    • EN300-1728786
    • 1-[1-(thian-3-yl)cyclopropyl]ethan-1-ol
    • 2229638-46-2
    • インチ: 1S/C10H18OS/c1-8(11)10(4-5-10)9-3-2-6-12-7-9/h8-9,11H,2-7H2,1H3
    • InChIKey: PQGVOISAHDXVRL-UHFFFAOYSA-N
    • SMILES: S1CCCC(C1)C1(C(C)O)CC1

計算された属性

  • 精确分子量: 186.10783637g/mol
  • 同位素质量: 186.10783637g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 165
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.5Ų
  • XLogP3: 2

1-1-(thian-3-yl)cyclopropylethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1728786-10.0g
1-[1-(thian-3-yl)cyclopropyl]ethan-1-ol
2229638-46-2
10g
$7927.0 2023-06-04
Enamine
EN300-1728786-0.05g
1-[1-(thian-3-yl)cyclopropyl]ethan-1-ol
2229638-46-2
0.05g
$1549.0 2023-09-20
Enamine
EN300-1728786-5g
1-[1-(thian-3-yl)cyclopropyl]ethan-1-ol
2229638-46-2
5g
$5345.0 2023-09-20
Enamine
EN300-1728786-1g
1-[1-(thian-3-yl)cyclopropyl]ethan-1-ol
2229638-46-2
1g
$1844.0 2023-09-20
Enamine
EN300-1728786-10g
1-[1-(thian-3-yl)cyclopropyl]ethan-1-ol
2229638-46-2
10g
$7927.0 2023-09-20
Enamine
EN300-1728786-1.0g
1-[1-(thian-3-yl)cyclopropyl]ethan-1-ol
2229638-46-2
1g
$1844.0 2023-06-04
Enamine
EN300-1728786-2.5g
1-[1-(thian-3-yl)cyclopropyl]ethan-1-ol
2229638-46-2
2.5g
$3611.0 2023-09-20
Enamine
EN300-1728786-0.5g
1-[1-(thian-3-yl)cyclopropyl]ethan-1-ol
2229638-46-2
0.5g
$1770.0 2023-09-20
Enamine
EN300-1728786-0.25g
1-[1-(thian-3-yl)cyclopropyl]ethan-1-ol
2229638-46-2
0.25g
$1696.0 2023-09-20
Enamine
EN300-1728786-5.0g
1-[1-(thian-3-yl)cyclopropyl]ethan-1-ol
2229638-46-2
5g
$5345.0 2023-06-04

1-1-(thian-3-yl)cyclopropylethan-1-ol 関連文献

1-1-(thian-3-yl)cyclopropylethan-1-olに関する追加情報

Introduction to 1-1-(thian-3-yl)cyclopropylethan-1-ol (CAS No: 2229638-46-2)

1-1-(thian-3-yl)cyclopropylethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No) 2229638-46-2, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic derivatives that have garnered attention due to their unique structural properties and potential biological activities. The presence of both a cyclopropyl and thienyl moiety in its molecular structure suggests a potential for diverse interactions with biological targets, making it a promising candidate for further investigation in drug discovery and development.

The molecular structure of 1-1-(thian-3-yl)cyclopropylethan-1-ol consists of a cyclopropyl group attached to a thienyl ring, which is further linked to an ethanol functional group. This arrangement creates a rigid framework that could influence the compound's solubility, metabolic stability, and binding affinity to biological receptors. The thienyl ring, in particular, is known for its ability to participate in various non-covalent interactions, such as π-stacking and hydrogen bonding, which are crucial for the design of high-affinity ligands.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). 1-1-(thian-3-yl)cyclopropylethan-1-ol has shown potential as a lead compound in this area due to its ability to modulate PPIs through its unique structural features. Studies have indicated that the cyclopropyl group can serve as a scaffold for designing molecules that can disrupt or stabilize protein interactions, which are often implicated in various diseases, including cancer and inflammatory disorders.

One of the most compelling aspects of 1-1-(thian-3-yl)cyclopropylethan-1-ol is its potential application in the development of novel therapeutic agents. The compound's ability to interact with biological targets in a selective manner makes it an attractive candidate for further optimization. Researchers have been exploring various synthetic strategies to modify its structure, aiming to enhance its potency, selectivity, and pharmacokinetic properties. These efforts have led to the identification of several analogs with improved biological activity.

Recent advancements in computational chemistry have also played a crucial role in the study of 1-1-(thian-3-yl)cyclopropylethan-1-ol. Molecular modeling techniques have been used to predict the binding modes of this compound with its target proteins, providing valuable insights into its mechanism of action. These studies have helped researchers design more effective derivatives by identifying key interaction points and optimizing the compound's binding affinity.

The synthesis of 1-1-(thian-3-yl)cyclopropylethan-1-ol has been achieved through multiple pathways, each offering distinct advantages in terms of yield, purity, and scalability. One common approach involves the reaction of thienyl halides with cyclopropyl Grignard reagents followed by functionalization with an ethanol group. Alternative methods include transition-metal-catalyzed cross-coupling reactions, which have enabled the construction of more complex derivatives with enhanced biological activity.

Preclinical studies have demonstrated that 1-1-(thian-3-yl)cyclopropylethan-1-ol exhibits promising pharmacological properties. It has shown inhibitory effects on several PPIs relevant to cancer and inflammation, suggesting its potential as a therapeutic agent. Additionally, preliminary toxicology studies indicate that the compound is well-tolerated at relevant doses, further supporting its candidacy for clinical development.

The future direction of research on 1-1-(thian-3-y)cyclopropylethan-l ol (CAS No: 2229638 46 2) is likely to focus on optimizing its pharmacological profile through structure-based drug design. By leveraging computational tools and experimental data, researchers aim to develop more potent and selective derivatives that can be translated into clinical trials. The integration of machine learning algorithms into drug discovery pipelines has also shown promise in accelerating the identification of novel analogs with improved properties.

In conclusion, 11( thian 31 ylcycIopropylethan 11 ol is a structurally unique compound with significant potential in medicinal chemistry and pharmacology Its ability to modulate protein-protein interactions makes it an attractive candidate for further investigation In light o recent advancements in drug discovery technologies,this compound holds promise as a lead molecule for developing novel therapeutic agents aimed at treating various diseases

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